molecular formula C22H14ClN3O4S B2479799 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330201-27-9

5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2479799
CAS No.: 330201-27-9
M. Wt: 451.88
InChI Key: NYCSESKKKMYITP-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a nitro (-NO₂) and chloro (-Cl) substituent on the benzene ring, coupled to a 1,3-thiazole moiety substituted with a 4-phenoxyphenyl group.

Key structural features:

  • Benzamide core: Provides a planar aromatic system for hydrophobic interactions.
  • Nitro and chloro groups: Electron-withdrawing substituents that may enhance binding to enzyme active sites or influence electronic properties.

Properties

IUPAC Name

5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4S/c23-15-8-11-20(26(28)29)18(12-15)21(27)25-22-24-19(13-31-22)14-6-9-17(10-7-14)30-16-4-2-1-3-5-16/h1-13H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSESKKKMYITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have evaluated the effectiveness of thiazole-based amides against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition at low concentrations .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget PathogenActivity (µg/mL)Reference
5-Chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamideE. coli1
This compoundS. aureus1
Other Thiazole DerivativesAspergillus niger1

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Molecular docking studies suggest that this compound interacts effectively with specific cancer targets, leading to cytotoxic effects against different cancer cell lines, including breast cancer cells (MCF7) and others .

Table 2: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundMCF710
Other Thiazole DerivativesVarious Cancer LinesVaries by Compound

Pharmacological Insights

Pharmacological studies have highlighted the potential of this compound in modulating various biological pathways. The thiazole moiety is known for its ability to interact with multiple biological targets, which may include enzymes involved in drug metabolism and transport systems . This interaction could lead to enhanced therapeutic efficacy and reduced side effects.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds. For example, a study synthesized a series of thiazole derivatives and assessed their biological activities through spectroscopic methods and biological assays. These findings underscore the significance of structural modifications in enhancing the activity profiles of thiazole-based compounds .

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 5-Chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • Structural difference: The thiazole ring is substituted with a simple phenyl group instead of 4-phenoxyphenyl.
  • This may decrease binding affinity to targets requiring extended hydrophobic pockets or polar interactions .
Compound B : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structural difference : The thiazole substituent is a 4-methoxy-3-methylphenyl group.
  • Impact: The methoxy (-OCH₃) group is electron-donating, which may alter electronic properties compared to the phenoxy (-OPh) group.
Compound C : N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structural difference: Lacks the nitro and chloro substituents on the benzamide ring but retains the phenoxy-thiazole moiety.
  • Impact: The absence of electron-withdrawing groups may reduce electrophilic character, diminishing interactions with nucleophilic enzyme residues. Biological assays showed 129.23% growth modulation activity (p < 0.05), suggesting that even without nitro/chloro groups, the phenoxy-thiazole scaffold contributes significantly to activity .
Enzyme Inhibition
  • Target compound: Structural analogs like nitazoxanide (a nitrothiazole) are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The nitro group in the target compound may similarly act as a redox-active moiety, disrupting enzyme function .
  • Compound D: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). Demonstrates that methoxy and hydroxy groups on the thiazole substituent can modulate cyclooxygenase selectivity .
Growth Modulation
  • Compound C (mentioned above) showed 129.23% activity in plant growth assays, highlighting the role of the phenoxy-thiazole scaffold in bioactivity. The target compound’s nitro and chloro groups may further enhance this effect through increased electrophilicity or stability .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~454.89 g/mol ~370.05 g/mol ~428.87 g/mol
LogP (Predicted) ~4.5 (highly hydrophobic) ~3.8 ~4.2
Hydrogen Bond Donors 1 (amide NH) 1 1
Hydrogen Bond Acceptors 6 (amide O, nitro O, thiazole N) 5 7

Key observations :

  • The nitro group contributes to higher molecular weight and polarity, which may influence solubility and metabolic stability.

Biological Activity

5-Chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core substituted with a chloro and nitro group, as well as a thiazole moiety. Its molecular formula is C17H14ClN3O2S, and it has been identified for its potential as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Nitration of the benzamide to introduce the nitro group.
  • Chlorination to add the chloro substituent.
  • Thiazole formation , which often requires cyclization reactions involving thioketones or thioamides.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit varying degrees of antimicrobial activity. For instance, in studies evaluating similar compounds, significant antibacterial effects were observed against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1.95 to 500 µg/ml, suggesting that modifications in the structure can lead to enhanced potency against drug-resistant strains .

Anticancer Properties

The compound has shown promise as a potential anticancer agent by targeting receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor (VEGFR). Inhibitors of VEGFR are crucial for preventing tumor angiogenesis. Studies have indicated that similar compounds with the benzamide scaffold can inhibit VEGFR activity effectively, with some derivatives demonstrating comparable efficacy to established drugs like sunitinib .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : By disrupting kinase signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain modifications in the benzamide structure may enhance apoptotic signaling in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A series of studies have evaluated the antimicrobial properties of various benzamide derivatives against multiple pathogens. One study noted that derivatives with nitro substitutions displayed enhanced activity against resistant bacterial strains, indicating a potential pathway for developing new antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with benzamide derivatives have shown significant reductions in cell viability. For example, compounds similar to this compound were tested on breast cancer cell lines, revealing IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 4-(4-phenoxyphenyl)-2-aminothiazole precursors) .
  • Step 2 : Nitrobenzamide coupling using Schotten-Baumann conditions (reaction of acid chlorides with amines under basic conditions) .
  • Critical parameters : Temperature (0–5°C for nitro-group stability), solvent choice (dry dichloromethane or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

Technique Purpose Key Observations Reference
¹H/¹³C NMR Confirm molecular structurePeaks for nitro (δ 8.2–8.5 ppm), thiazole (δ 7.3–7.6 ppm), and phenoxy groups (δ 6.8–7.1 ppm) .
X-ray Diffraction Determine crystal packingHydrogen-bonding networks stabilize the thiazole-amide backbone .
HPLC-MS Assess purity (>95%)Retention time and molecular ion peak ([M+H]⁺) alignment .

Q. What are the hypothesized biological targets of this compound?

  • Answer :

  • Primary targets : Enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450 isoforms) due to structural similarity to known inhibitors .
  • Secondary targets : Inflammatory mediators (e.g., COX-2) and apoptosis regulators (e.g., Bcl-2 family proteins) based on SAR studies of nitro-thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing nitro-group degradation?

  • Answer :

  • DOE approach : Use a factorial design to test variables: solvent polarity (DMF vs. THF), temperature (−10°C to 25°C), and stoichiometry (1:1 to 1:1.2 amine:acid chloride).
  • Findings : Yields improve at −5°C in DMF (85% vs. 60% in THF) due to reduced side reactions .
  • Validation : Monitor nitro-group stability via FT-IR (asymmetric NO₂ stretch at 1520 cm⁻¹) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • In vitro limitations : Poor solubility (logP ≈ 3.5) may understate activity; use surfactants (e.g., Cremophor EL) in assays .
  • In vivo metabolism : Nitro-reductase enzymes in liver microsomes convert nitro groups to amines, altering bioavailability. Test metabolites via LC-MS/MS .
  • Case study : In murine models, oral administration showed 40% lower AUC than IP injection, suggesting first-pass metabolism .

Q. What computational strategies validate target binding mechanisms?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). The nitro group forms H-bonds with Lys89 .
  • MD simulations : Confirm stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • Validation : Compare with mutagenesis data (K89A mutation reduces IC₅₀ by 10-fold) .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting activity trends for nitro-thiazole derivatives?

  • Answer : Contradictions arise from:

  • Assay variability : Cell lines (HeLa vs. MCF-7) differ in nitro-reductase expression, altering prodrug activation .
  • Electron-withdrawing effects : Nitro groups reduce thiazole ring basicity, affecting membrane permeability. Use logD (pH 7.4) measurements to correlate with activity .

Key Research Findings Table

Property Value/Observation Reference
Anticancer IC₅₀ 2.1 μM (HeLa), 5.3 μM (MCF-7)
Aqueous Solubility 12 μg/mL (pH 7.4)
Plasma Protein Binding 89% (human)

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